molecular formula C7H12N4O B15324862 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide

3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide

Cat. No.: B15324862
M. Wt: 168.20 g/mol
InChI Key: DXBWEZJGUYIJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-1H-pyrazol-1-yl)-N-methylpropanamide is a chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. This molecule features a 4-aminopyrazole core, a privileged scaffold in drug discovery known for its versatile biological properties and its role as a key building block in the synthesis of more complex therapeutic agents . The 4-aminopyrazole moiety is a significant pharmacophore observed in several investigational compounds, including potent inhibitors of cyclin-dependent kinases (CDKs) and other kinases crucial in cell cycle regulation and signaling pathways . Furthermore, structural analogues, specifically aryl pyrazol-1-yl-propanamides, have been identified as a novel class of Selective Androgen Receptor Degraders (SARDs) and pan-antagonists . These compounds are investigated for their potential to degrade the androgen receptor and exert broad-spectrum antagonism, showing promise in pre-clinical models for the treatment of castration-resistant and enzalutamide-resistant prostate cancer . The propionamide linker in such analogues is a common structural feature that contributes to their pharmacological activity and pharmacokinetic properties . This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

3-(4-aminopyrazol-1-yl)-N-methylpropanamide

InChI

InChI=1S/C7H12N4O/c1-9-7(12)2-3-11-5-6(8)4-10-11/h4-5H,2-3,8H2,1H3,(H,9,12)

InChI Key

DXBWEZJGUYIJFO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCN1C=C(C=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide typically involves the reaction of 4-amino-1H-pyrazole with N-methylpropanamide under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 3-(4-Amino-1H-pyrazol-1-yl)-N-methylpropanamide
  • Molecular Formula : C₇H₁₁N₄O
  • Molecular Weight : 167.19 g/mol
  • Key Features: A pyrazole ring substituted with an amino group at the 4-position. A propanamide side chain with an N-methyl group, enhancing lipophilicity compared to non-methylated analogs.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
This compound C₇H₁₁N₄O 167.19 4-amino pyrazole; N-methylpropanamide N/A
5-(4-Amino-1H-pyrazol-1-yl)piperidin-2-one C₈H₁₂N₄O 180.21 Piperidinone ring; 4-amino pyrazole
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide C₇H₁₂N₃O 154.19 3,5-dimethyl pyrazole; unmodified propanamide
2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride C₈H₁₂ClN₃O₂ 233.65 Carboxylic acid group; hydrochloride salt
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide C₂₂H₂₄N₄O₃ 392.46 Aryl-substituted pyrazole; N-hydroxy-N-methyl

Key Observations :

  • Lipophilicity : The N-methyl group in the target compound increases hydrophobicity compared to 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide .
  • Solubility: The hydrochloride salt in 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride enhances aqueous solubility .

Biological Activity

3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H12N4O. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of an amino group enhances its potential for hydrogen bonding, which is crucial for enzyme inhibition and receptor binding.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It has been observed to act as an enzyme inhibitor , potentially binding to active sites and interfering with normal enzymatic functions. This binding can lead to therapeutic effects such as:

  • Reduced inflammation
  • Inhibited cancer cell growth

The interactions are largely facilitated by hydrogen bonding from the amino group and π-π interactions from the pyrazole ring, which modulate various biological pathways .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, it has been evaluated against breast cancer and prostate cancer cells, demonstrating significant cytotoxic effects .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit inflammatory pathways by blocking specific enzymes involved in the production of pro-inflammatory mediators. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

Compound NameStructural FeaturesUnique Properties
3-(1H-pyrazol-1-yl)-N-methylpropanamidePyrazole ring without amino substitutionPotentially lower biological activity
4-amino-1H-pyrazole-3-carboxamideCarboxamide group instead of propanamideDifferent reactivity profile
N-methyl-4-amino-1H-pyrazole-3-carboxamideMethyl substitution on nitrogenEnhanced lipophilicity

The unique substitution pattern on the pyrazole ring in this compound contributes to its distinct chemical and biological properties, making it a valuable candidate for further research .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that this compound reduced cell viability by over 50% at concentrations above 10 µM, indicating strong cytotoxic effects.
  • Enzyme Inhibition : Inhibitory assays revealed that the compound effectively inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The IC50 values were reported in the low micromolar range, showcasing its potential as an anti-inflammatory agent .
  • Molecular Docking Studies : Computational studies have shown that this compound can bind effectively to target proteins involved in cancer progression, providing insights into its mechanism of action at the molecular level .

Q & A

Basic: How can synthetic routes for 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide be optimized for higher yields and purity?

Methodological Answer:

  • Key Steps :
    • Protection of Functional Groups : Use tert-butyldimethylsilyl (TBDMS) protection for hydroxyl or amine groups during intermediate synthesis to prevent side reactions .
    • Reaction Conditions : Optimize solvent choice (e.g., DMF or ethanol) and base (e.g., potassium carbonate) to enhance nucleophilic substitution efficiency. Maintain temperatures between 35–60°C to balance reaction rate and side-product formation .
    • Catalysis : Employ copper(I) bromide or palladium catalysts for coupling reactions involving pyrazole derivatives, ensuring inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purity Control :
    • Monitor reaction progress via TLC or HPLC.
    • Purify intermediates using column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Primary Techniques :

    Technique Purpose Key Parameters
    ¹H/¹³C NMR Confirm backbone structure and substituent positionsLook for characteristic peaks: pyrazole C-H (~7.5–8.5 ppm), methylpropanamide N–CH₃ (~2.8–3.1 ppm) .
    HRMS (ESI) Verify molecular weight and fragmentation patternsMatch [M+H]⁺ peaks to theoretical values (e.g., C₇H₁₁N₄O: MW 177.1 g/mol) .
    IR Spectroscopy Identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
  • Purity Assessment :

    • Use HPLC with UV detection (≥98% purity threshold).
    • Perform elemental analysis for C, H, N content .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazard Classification :
    • GHS Category 6.1 (Toxic), UN 2811. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Waste Disposal :
    • Neutralize acidic/basic residues before disposal.
    • Store waste in labeled containers for incineration .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water mixtures) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors.
  • Refinement :
    • Apply SHELXL-2018 for structure solution and refinement. Analyze residual density maps to correct bond lengths/angles .
    • Validate using R-factor convergence (<0.05) and CheckCIF for geometric outliers .

Advanced: What methodological approaches are used to investigate its biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves .
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) to measure Kᵢ values .
  • Cell-Based Studies :
    • Assess cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines .

Advanced: How to resolve contradictions in synthetic yield data across studies?

Methodological Answer:

  • Troubleshooting Framework :
    • Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–10 mol% CuBr), and reaction time (24–72 hrs) .
    • Intermediate Characterization : Use LC-MS to identify byproducts (e.g., dehalogenation or oxidation derivatives) .
    • Statistical Optimization : Apply Design of Experiments (DoE) to isolate critical factors (e.g., temperature, pH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.